Tetramethylammonium sulfate

Vue d'ensemble

Description

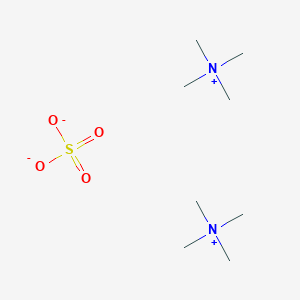

Tetramethylammonium sulfate is a quaternary ammonium salt with the chemical formula [(CH₃)₄N]₂SO₄. It is composed of two tetramethylammonium cations and one sulfate anion. This compound is known for its stability and solubility in water, making it useful in various chemical and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tetramethylammonium sulfate can be synthesized through the reaction of tetramethylammonium hydroxide with sulfuric acid. The reaction proceeds as follows: [ 2 (CH₃)₄NOH + H₂SO₄ \rightarrow [(CH₃)₄N]₂SO₄ + 2 H₂O ] This reaction typically occurs under controlled conditions to ensure the complete neutralization of the hydroxide by the acid .

Industrial Production Methods: In industrial settings, this compound is produced by reacting tetramethylammonium chloride with sodium sulfate. The reaction is carried out in an aqueous medium, and the resulting product is purified through crystallization: [ 2 (CH₃)₄NCl + Na₂SO₄ \rightarrow [(CH₃)₄N]₂SO₄ + 2 NaCl ] This method is preferred for large-scale production due to its efficiency and cost-effectiveness .

Analyse Des Réactions Chimiques

Types of Reactions: Tetramethylammonium sulfate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the tetramethylammonium ion acts as a leaving group.

Oxidation and Reduction Reactions: Although less common, it can undergo redox reactions under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include halides and other nucleophiles. The reaction conditions typically involve an aqueous or organic solvent.

Redox Reactions: These reactions may require strong oxidizing or reducing agents and are usually conducted under controlled temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in nucleophilic substitution, the product would be the corresponding substituted compound .

Applications De Recherche Scientifique

Analytical Chemistry

Ion Pair Chromatography

Tetramethylammonium sulfate is utilized in ion pair chromatography to enhance the separation of ionic compounds. A notable study demonstrated its effectiveness in separating gadolinium complexes from river water using QAE-Sephadex A-25. This method allows for the fractionation analysis of gadolinium-based magnetic resonance imaging contrast agents, providing insights into their environmental behavior and fate .

| Compound | Application | Methodology |

|---|---|---|

| Gadolinium Complexes | Separation from river water | Ion Pair Chromatography |

| Gadolinium | Environmental analysis of MRI contrast agents | QAE-Sephadex A-25 |

Environmental Science

Environmental Analytical Chemistry

The application of this compound extends to environmental analytical chemistry, particularly in studying the fate of gadolinium-based contrast agents in natural water systems. The compound aids in the dissociation of gadolinium-humic complexes, which are significant for understanding the environmental impact of these agents .

Materials Science

Synthesis of Double Sulfates

this compound is involved in the synthesis of double sulfates with rare earth elements. Research has shown that double sulfates with empirical formulas such as (where Ln = Ce, Pr, Nd, etc.) can be synthesized using this compound. These compounds exhibit unique thermal behaviors and crystal structures, which are crucial for various applications in materials science .

| Rare Earth Element | Synthesis Method | Thermal Behavior |

|---|---|---|

| Cerium (Ce) | Evaporation from aqueous solutions | Stepwise dehydration observed |

| Neodymium (Nd) | Treatment with ethanol and mixed solutions | Thermal decomposition at higher temps |

Pharmaceutical Research

Pharmacological Applications

Tetramethylammonium salts have been explored for their pharmacological properties. They are known to influence drug absorption and distribution due to their ability to interact with biological membranes. Studies indicate that tetramethylammonium can enhance the solubility and bioavailability of certain drugs .

Case Study 1: Environmental Impact Assessment

A study assessed the environmental impact of gadolinium-based contrast agents using this compound for separation and analysis. The results indicated significant retention of gadolinium complexes in aquatic environments, raising concerns about their long-term ecological effects .

Case Study 2: Synthesis and Characterization

Research on double sulfates synthesized with this compound revealed distinct thermal properties that could be exploited in high-temperature applications. The study utilized thermogravimetric analysis (TGA) to characterize the thermal stability and decomposition pathways of these compounds .

Mécanisme D'action

The mechanism of action of tetramethylammonium sulfate involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of ions between aqueous and organic phases, thereby increasing the reaction rate. The tetramethylammonium ion interacts with the reactants, stabilizing the transition state and lowering the activation energy required for the reaction to proceed .

Comparaison Avec Des Composés Similaires

- Tetramethylammonium chloride

- Tetramethylammonium hydroxide

- Tetrabutylammonium sulfate

- Tetraethylammonium sulfate

Comparison: Tetramethylammonium sulfate is unique due to its sulfate anion, which imparts distinct solubility and reactivity properties compared to its chloride and hydroxide counterparts. Tetrabutylammonium sulfate and tetraethylammonium sulfate, on the other hand, have larger alkyl groups, which affect their solubility and phase-transfer capabilities .

Activité Biologique

Tetramethylammonium sulfate (TMA-SO₄), with the chemical formula and CAS number 14190-16-0, is a quaternary ammonium compound widely utilized in biochemical research and various industrial applications. This article delves into its biological activity, examining its effects on cellular processes, ion transport, and potential therapeutic applications.

- Molecular Weight: 244.35 g/mol

- Melting Point: 285°C (decomposes)

- Solubility: Highly soluble in water, making it suitable for biological applications.

Biological Activity Overview

This compound exhibits several biological activities, particularly in the context of ion channel modulation and as a biochemical reagent. Its primary applications include:

- Ion Channel Modulation : TMA-SO₄ has been shown to affect the activity of various ion channels, particularly transient receptor potential (TRP) channels. Research indicates that it can block TRPV1 channels expressed in Xenopus laevis oocytes, which are crucial for pain sensation and thermoregulation .

- Neurotransmission Effects : As a quaternary ammonium compound, TMA-SO₄ interacts with nicotinic and muscarinic acetylcholine receptors. Initial stimulation followed by blockade of neurotransmission has been observed, indicating its potential role in neuromuscular transmission modulation .

- Counterion Binding Studies : TMA-SO₄ has been utilized in studies investigating micellar solutions and counterion binding dynamics. These studies reveal insights into the aggregation behavior of surfactants and their interactions with ions in solution .

Study 1: TRPV1 Channel Blockade

A study published in Molecular Pharmacology demonstrated that TMA-SO₄ effectively blocks TRPV1 channels, which are implicated in nociception. The blockade was characterized by a dose-dependent response, indicating its potential use as a pain management agent .

Study 2: Neurotransmission Modulation

Research highlighted in Pharmacological Reviews detailed how TMA-SO₄ influences neurotransmitter release at synaptic junctions. The compound's dual action—initial stimulation followed by inhibition—suggests its utility in understanding synaptic plasticity and potential therapeutic applications in neuromuscular disorders .

Study 3: Micellar Solution Dynamics

A comprehensive analysis using small-angle neutron scattering revealed that TMA-SO₄ affects the structural properties of micellar solutions. The study emphasized the importance of counterion dynamics in surfactant behavior, which is critical for applications in drug delivery systems .

Table of Biological Activities

Safety and Toxicology

Despite its useful biological properties, this compound can pose health risks if mishandled:

Propriétés

Numéro CAS |

14190-16-0 |

|---|---|

Formule moléculaire |

C4H12NO4S- |

Poids moléculaire |

170.21 g/mol |

Nom IUPAC |

tetramethylazanium;sulfate |

InChI |

InChI=1S/C4H12N.H2O4S/c2*1-5(2,3)4/h1-4H3;(H2,1,2,3,4)/q+1;/p-2 |

Clé InChI |

DWTYPCUOWWOADE-UHFFFAOYSA-L |

SMILES |

C[N+](C)(C)C.C[N+](C)(C)C.[O-]S(=O)(=O)[O-] |

SMILES canonique |

C[N+](C)(C)C.[O-]S(=O)(=O)[O-] |

Key on ui other cas no. |

14190-16-0 |

Pictogrammes |

Irritant |

Numéros CAS associés |

51-92-3 (Parent) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural features of tetramethylammonium sulfate and how does its structure influence its phase transitions?

A1: this compound [(N(CH3)4)2SO4] exhibits a fascinating structural complexity as revealed through X-ray diffraction studies. At low temperatures (223 K), it crystallizes in the P42/nmc space group with well-defined, ordered sulfate and tetramethylammonium tetrahedra [1]. Upon heating to room temperature (293 K), the compound undergoes a phase transition to the P4/nbm space group. This transition is marked by the onset of orientational disorder in half of the sulfate groups while the tetramethylammonium units remain ordered [1]. A second phase transition occurs at a higher temperature (473 K) resulting in a cubic face-centered structure. This high-temperature phase is believed to be characterized by freely rotating tetrahedra, indicating significant thermal motion [1]. These phase transitions and the accompanying structural changes highlight the impact of temperature on the molecular arrangement and dynamics within this compound.

Q2: Can this compound be used to extract specific anions from solutions?

A2: Yes, recent research has explored the use of modified calix[4]pyrrole molecules, specifically those bearing two additional pyrrole groups, as potent anion receptors [2]. These modified molecules, referred to as bipyrrole-strapped calix[4]pyrroles, demonstrate a remarkable increase in their affinity for various anions, including the sulfate anion, compared to the unmodified calix[4]pyrrole [2]. Significantly, these receptors are capable of extracting the hydrophilic sulfate anion from aqueous solutions into chloroform, a property not effectively exhibited by the unmodified calix[4]pyrrole [2]. This selectivity for sulfate anions presents intriguing possibilities for the application of these receptors in separation science and anion recognition.

Q3: Are there any notable applications of this compound in electrochemical energy storage?

A3: Yes, this compound hydrate has been investigated as a potential electrolyte additive in aqueous zinc-ion batteries [3]. While specific details about its performance are limited in the available abstract, the research suggests its potential in improving the electrochemical performance of these batteries, particularly in mitigating dendrite formation on zinc anodes [3]. This application underscores the growing interest in exploring the use of this compound and its derivatives in advanced energy storage technologies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.